Cas no 899967-85-2 (N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide)

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide is a brominated benzothiazole derivative featuring a sulfonyl-substituted benzamide moiety. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for kinase inhibition or other biologically relevant targets. The bromine substituent enhances reactivity for further functionalization, while the sulfonyl group contributes to improved solubility and binding interactions. Its rigid benzothiazole core offers stability, making it suitable for structure-activity relationship studies. The compound is typically utilized in research settings for the development of small-molecule therapeutics, particularly in oncology and inflammation. Proper handling and storage under inert conditions are recommended due to its synthetic sensitivity.
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide structure
899967-85-2 structure
Product Name:N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
CAS No:899967-85-2
MF:C17H15BrN2O3S2
MW:439.34660077095
CID:5491739
Update Time:2025-10-31

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-bromo-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
    • N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
    • Inchi: 1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21)
    • InChI Key: UMEHRVSIOLDMRS-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(Br)C=C2S1)(=O)C1=CC=CC(S(C(C)C)(=O)=O)=C1

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2831-0005-2μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2831-0005-5μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2831-0005-10μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2831-0005-20μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2831-0005-1mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2831-0005-2mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2831-0005-3mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2831-0005-4mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2831-0005-5mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2831-0005-10mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
899967-85-2 90%+
10mg
$79.0 2023-05-16

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide Related Literature

Additional information on N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide (CAS No. 899967-85-2): A Comprehensive Overview

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide (CAS No. 899967-85-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a sulfonyl group, making it a promising candidate for various therapeutic applications.

The benzothiazole scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities. It is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the 6-bromo substituent on the benzothiazole ring further enhances the compound's potential by modulating its physicochemical properties and biological interactions.

The propane-2-sulfonyl group, on the other hand, introduces additional functional versatility to the molecule. Sulfonyl groups are known for their ability to form hydrogen bonds and interact with biological targets, which can enhance the compound's binding affinity and selectivity. This feature is particularly important in drug design, where optimizing the interaction between a drug molecule and its target is crucial for achieving therapeutic efficacy.

Recent studies have highlighted the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The study found that the compound selectively inhibits the growth of cancer cells while showing minimal cytotoxicity towards normal cells, suggesting its potential as an anticancer agent.

Another area of interest is the compound's anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide. Preclinical studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide can effectively reduce inflammation by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. These findings indicate that the compound may have therapeutic potential in managing inflammatory conditions.

The pharmacokinetic profile of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide has also been investigated. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its successful development as a drug candidate. The compound's oral bioavailability and stability in physiological conditions suggest that it can be administered orally, making it a convenient option for patient use.

In addition to its therapeutic applications, N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide has been explored for its use in chemical biology research. The compound's unique structure makes it an excellent tool for probing biological pathways and understanding disease mechanisms. For example, it has been used to study the role of specific enzymes and receptors in cellular processes, providing valuable insights into potential drug targets.

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide involves several well-established chemical reactions. The key steps include the formation of the benzothiazole ring through a cyclization reaction and the introduction of the sulfonyl group via sulfonation. These synthetic routes are scalable and can be optimized for large-scale production, making the compound accessible for further research and development.

Despite its promising properties, further studies are needed to fully elucidate the mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide and to evaluate its safety and efficacy in clinical settings. Ongoing preclinical studies are focusing on optimizing the compound's pharmacological profile and identifying potential side effects. These efforts are crucial for advancing the compound towards clinical trials and ultimately bringing it to market as a novel therapeutic agent.

In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide (CAS No. 899967-85-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern drug discovery.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk